A,17,21-Trihydroxy-16
Description
Contextualization within Steroid Chemical Biology and Medicinal Chemistry
17,21-Trihydroxy-16-substituted pregnane (B1235032) derivatives represent a cornerstone in the field of medicinal chemistry and steroid chemical biology. These compounds are primarily synthetic glucocorticoids, a class of steroid hormones that play crucial roles in a vast array of physiological processes. nih.gov Their fundamental importance lies in their potent anti-inflammatory and immunosuppressive activities, which have been harnessed for the treatment of numerous inflammatory and autoimmune diseases. nih.govresearchgate.net
From a chemical biology perspective, these pregnane derivatives serve as powerful tools to probe the intricate mechanisms of the glucocorticoid receptor (GR). Upon entering a cell, these steroid hormones bind to the GR, which then translocates to the nucleus to modulate gene expression. wikipedia.org The interaction between the steroid and the receptor is highly specific, and slight modifications to the steroid's structure can dramatically alter its binding affinity, efficacy, and downstream biological effects. Understanding these structure-activity relationships (SAR) is a central goal of their study. core.ac.uk
In medicinal chemistry, the focus has been on designing and synthesizing novel derivatives with improved therapeutic profiles. The development of synthetic glucocorticoids has aimed to dissociate the desired anti-inflammatory effects from the undesirable metabolic side effects that often accompany long-term therapy. nih.govresearchgate.net This has led to the exploration of various substitutions on the core pregnane scaffold, particularly at the C-16 position, to enhance potency and selectivity.
Historical Development of Pregnane Derivative Research
The journey of pregnane derivative research is deeply intertwined with the history of corticosteroids. The initial breakthrough came in the 1930s with the isolation of steroid hormones from the adrenal cortex. nih.gov Research in the following decade, notably by Edward Kendall and Tadeus Reichstein, elucidated the structure of these compounds and categorized them based on their biological activities. nih.gov
A pivotal moment occurred in 1948 when cortisone (B1669442), a pregnane derivative, was first used to treat a patient with rheumatoid arthritis, demonstrating its remarkable anti-inflammatory power. researchgate.netnih.gov This discovery spurred intense research efforts to synthesize cortisone and other corticosteroids more efficiently. Initially derived from animal bile in a costly, multi-step process, a significant advancement was made by chemist Percy Julian in 1949, who developed a method to synthesize a cortisone precursor from abundant plant sterols found in soybeans. pbslearningmedia.org
The period between 1954 and 1958 was particularly fruitful, witnessing the introduction of six new synthetic steroids for systemic anti-inflammatory therapy. nih.gov This era marked the beginning of targeted modifications to the natural steroid structure to create analogues with enhanced properties. The synthesis of progesterone (B1679170), a foundational pregnane hormone, was also a key area of research, with its isolation and characterization occurring in the 1930s. nih.govnih.gov This foundational work on progesterone and corticosteroids paved the way for the development of the more complex 17,21-trihydroxy-16-substituted pregnane derivatives used today.
| Year | Key Milestone | Significance |
| 1930s | Isolation and characterization of progesterone and other adrenal cortical steroids. nih.govnih.gov | Established the foundational knowledge of the pregnane class of hormones. |
| 1948 | First clinical use of cortisone for rheumatoid arthritis. researchgate.netnih.gov | Demonstrated the potent anti-inflammatory effects of corticosteroids, launching the therapeutic era of steroids. |
| 1949 | Percy Julian develops a method for synthesizing a cortisone precursor from soybeans. pbslearningmedia.org | Made the production of cortisone more accessible and affordable, moving away from animal sources. |
| 1954-1958 | Introduction of six synthetic steroids for systemic anti-inflammatory therapy. nih.gov | Marked the beginning of targeted drug design to improve upon natural steroid hormones. |
Structural Archetypes and Nomenclature Conventions for 17,21-Trihydroxy-16-Substituted Pregnane Derivatives
The structure and nomenclature of these compounds follow systematic conventions based on their shared steroid backbone.
The fundamental structure is the pregnane skeleton, a C21 steroid. wikipedia.org It consists of a tetracyclic hydrocarbon core, known as the gonane (B1236691) nucleus, composed of three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D), fused together. wikipedia.org Pregnanes are distinguished by the presence of a two-carbon side chain attached to carbon 17. The carbon atoms of the steroid nucleus are numbered in a standardized manner, which is essential for unambiguously naming derivatives. wikipedia.org Steroids can exist as different stereoisomers, with the 5α-pregnane and 5β-pregnane series being two important variations based on the fusion of the A and B rings. wikipedia.org
The hydroxyl (-OH) groups at positions C-17 and C-21 are critical for the glucocorticoid activity of these compounds. The 17α-hydroxyl group is a hallmark of potent glucocorticoids like cortisol. Its presence, along with the entire dihydroxyacetone side chain (C17-OH, C20=O, C21-OH), is crucial for effective binding to the glucocorticoid receptor. The stereochemistry of these substituents is vital; they are typically in the alpha (α) or beta (β) orientation, denoted by a dotted or solid line in structural diagrams, respectively. slideshare.net For instance, the 17β-hydroxyl group has been shown to be significant for the biological activity of other steroid classes. nih.gov The accumulation of precursors like 17-hydroxyprogesterone (17OHP) and 21-deoxycortisol (B132708) is a diagnostic feature in certain enzymatic deficiencies, underscoring the importance of hydroxylation at these specific positions for normal steroid biosynthesis. nih.gov
The introduction of a substituent at the C-16 position of the D-ring was a major advance in the development of synthetic corticosteroids. This modification can profoundly influence the compound's biological activity. Common substituents include methyl (-CH₃) or hydroxyl (-OH) groups.
The key effects of C-16 substitution are:
Increased Anti-inflammatory Potency: A C-16 substituent often enhances the anti-inflammatory effects of the steroid.
Reduced Mineralocorticoid Activity: Crucially, it helps to eliminate the undesirable salt-retaining (mineralocorticoid) effects that are characteristic of natural corticosteroids like cortisol.
The stereochemistry of the C-16 substituent is critical. For example, a methyl group can be in either the α-position (pointing below the plane of the ring) or the β-position (pointing above the plane). This seemingly small difference can lead to significant variations in biological activity. rsc.org Dexamethasone (B1670325), for instance, has a 16α-methyl group, while its epimer, betamethasone (B1666872), has a 16β-methyl group. Research has explored a variety of C-16 substituted pregnane derivatives to modulate their interaction with enzymes like 17α-hydroxylase-C17,20-lyase. nih.govdrugbank.com
Modifications to the A-ring of the steroid nucleus are another common strategy to enhance glucocorticoid activity. The most significant modification is the introduction of a double bond between C-1 and C-2. rsc.org When combined with the inherent C-4/C-5 double bond (Δ⁴) of cortisol, this creates a pregna-1,4-diene-3-one system. This structural feature, found in compounds like prednisone (B1679067) and dexamethasone, increases glucocorticoid potency and further reduces mineralocorticoid effects. nih.govnih.gov This modification is believed to alter the shape of the A-ring, leading to a better fit within the glucocorticoid receptor. core.ac.uk Other A-ring modifications have also been investigated to further refine the structure-activity relationship of these potent therapeutic agents. core.ac.ukmdpi.com
| Compound Name | C-16 Substituent | A-Ring Modification |
| Dexamethasone | 16α-methyl | Δ¹,⁴-diene |
| Betamethasone | 16β-methyl | Δ¹,⁴-diene |
| Triamcinolone (B434) | 16α-hydroxyl | Δ¹,⁴-diene |
| Prednisolone (B192156) | None | Δ¹-ene |
| Cortisol (Hydrocortisone) | None | Δ⁴-ene |
Structure
3D Structure
Properties
Molecular Formula |
C22H28O5 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(10S,11S,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,16-17,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,16-,17-,20-,21-,22-/m0/s1 |
InChI Key |
HBFNXGQYHPXHCK-OGIHXABMSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2C3=C([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)[C@]4(C=CC(=O)C=C4CC3)C |
Canonical SMILES |
CC1CC2C3=C(C(CC2(C1(C(=O)CO)O)C)O)C4(C=CC(=O)C=C4CC3)C |
Origin of Product |
United States |
Synthetic Methodologies for 17,21 Trihydroxy 16 Substituted Pregnane Derivatives
Total Synthesis Approaches to the Pregnane (B1235032) Skeleton
The total synthesis of the complex pregnane skeleton, a tetracyclic system composed of 21 carbon atoms, represents a formidable challenge in organic chemistry. wikipedia.org Nevertheless, several landmark total syntheses have been accomplished, showcasing the power of strategic bond disconnections and novel reaction methodologies.
One of the most notable achievements in this field is the total synthesis of cortisone (B1669442) by R.B. Woodward and his team in 1951. thecrimson.comyale.edulibretexts.org This monumental work, while not commercially viable for large-scale production, was a landmark achievement that opened the door for the laboratory synthesis of complex steroids from simple starting materials derived from coal tar. thecrimson.com The synthesis was a multi-step process that required careful control of stereochemistry at numerous chiral centers. libretexts.org
Another significant contribution is the biomimetic total synthesis of progesterone (B1679170) reported by W.S. Johnson. thieme-connect.comyoutube.comyoutube.com This approach mimics the natural cyclization of squalene (B77637) in the biosynthesis of steroids. youtube.com Johnson's strategy involved a cationic polyene cyclization, a powerful reaction that forms multiple rings in a single step with high stereocontrol. thieme-connect.com This biomimetic approach has since become a widely used strategy in the synthesis of various natural products. thieme-connect.comresearchgate.net
These total syntheses, while intellectually stimulating and demonstrating the capabilities of synthetic organic chemistry, are often lengthy and produce racemic mixtures, requiring resolution into the desired enantiomer. libretexts.org Consequently, for the commercial production of pregnane derivatives, semisynthetic routes are generally preferred.
Semisynthesis from Abundantly Available Steroid Precursors
Semisynthesis, which begins with naturally occurring and structurally related steroids, is the most practical and economically viable approach for the large-scale production of 17,21-trihydroxy-16-substituted pregnane derivatives. This strategy leverages the pre-existing and stereochemically defined pregnane core, significantly reducing the number of synthetic steps required.
Pregnane-Derived Starting Materials
Progesterone and pregnenolone (B344588) are ideal starting materials for the synthesis of more complex pregnane derivatives. Progesterone, a hormone involved in the menstrual cycle and pregnancy, can be isolated from various sources or produced in large quantities via the Marker degradation of diosgenin (B1670711). nih.govyoutube.com Pregnenolone is a key intermediate in the biosynthesis of most steroid hormones. nih.gov The synthesis of various pregnane derivatives often starts from 16-dehydropregnenolone (B108158) acetate (B1210297), which can be readily prepared from these precursors. nih.gov
Sapogenin-Derived Precursors
Sapogenins, a class of steroid-like compounds found in many plants, have been instrumental in the development of the steroid pharmaceutical industry.
Diosgenin , a steroidal sapogenin extracted from yams of the Dioscorea species, is a crucial precursor for the synthesis of progesterone and other corticosteroids. acs.orgnih.govresearchgate.net The revolutionary Marker degradation , developed by Russell Earl Marker, provides an efficient method to convert diosgenin into 16-dehydropregnenolone acetate, a key intermediate for numerous steroid hormones. wikipedia.orgyoutube.comacs.org This process involves the acid-catalyzed opening of the spiroketal side chain of diosgenin, followed by oxidation and elimination to yield the desired pregnane skeleton. wikipedia.orgyoutube.com The discovery and implementation of the Marker degradation in Mexico in the 1940s transformed the nation into a global hub for steroid production. wikipedia.org
Hecogenin , another sapogenin obtained from the Agave genus, also serves as a valuable starting material for the synthesis of corticosteroids. nih.govslideshare.netrsc.orgnih.gov Although its conversion to key pregnane intermediates is generally more complex than that of diosgenin, it represents an important alternative source.
Androstane-Derived Intermediates
Androstane (B1237026) derivatives, which possess a 19-carbon steroid skeleton, can also be utilized as precursors for the synthesis of pregnane derivatives. The "backdoor pathway" of androgen synthesis, for instance, involves the conversion of 17α-hydroxyprogesterone to androstenedione. plos.org
Dehydroepiandrosterone (DHEA) , a major adrenal steroid, can be converted to androstenedione, which in turn can serve as a precursor for the synthesis of more complex steroids. nih.govmdpi.complos.org The conversion of DHEA involves enzymes such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase. plos.org The synthesis of 19-oxygenated derivatives of androst-5-ene-4,17-dione has also been reported, highlighting the versatility of androstane intermediates. nih.gov
Furthermore, bile acids, which are degradation products of cholesterol, have been used as starting materials for the synthesis of corticosteroids like cortisone. researchgate.netnih.govnih.govacs.org The complex structure of bile acids provides a pre-formed steroid nucleus that can be chemically modified to introduce the necessary functionalities.
Key Reaction Pathways for Targeted Functionalization
The biological activity of pregnane derivatives is highly dependent on the nature and stereochemistry of the substituents on the steroid nucleus. The introduction and interconversion of hydroxyl groups at the C-17 and C-21 positions are critical steps in the synthesis of 17,21-trihydroxy-16-substituted pregnanes.
Introduction and Interconversion of 17-Hydroxyl and 21-Hydroxyl Groups
In biological systems, the introduction of the 17-hydroxyl group is catalyzed by the enzyme 17α-hydroxylase (CYP17A1), which converts pregnenolone and progesterone into their 17α-hydroxylated counterparts. plos.orgnih.gov The subsequent introduction of the 21-hydroxyl group is carried out by the enzyme 21-hydroxylase (CYP21A2). plos.org
In chemical synthesis, the introduction of the 21-hydroxyl group often proceeds via a 21-acetoxy intermediate. For example, the synthesis of pregnane derivatives with a triazole or imidazole (B134444) ring at C-21 has been achieved from 16-dehydropregnenolone acetate, where the C-21 position is functionalized. nih.gov
The interconversion of hydroxyl groups and the introduction of other functionalities are achieved through a variety of established chemical reactions. These include oxidations, reductions, eliminations, and additions, which must be carefully controlled to ensure the desired regioselectivity and stereoselectivity. The synthesis of pregnane derivatives with specific modifications at the 17,20-side chain and the D-ring has been explored to develop potent enzyme inhibitors. acs.org
Stereocontrolled Introduction of the 16-Substituent
The introduction of a substituent at the C-16 position can significantly modulate the biological activity of corticosteroids. Various functional groups, including methyl, carboxylate, methylene, and arylidene moieties, have been installed at this position using a range of stereocontrolled synthetic methods.
The 16-methyl group is a key feature of several potent synthetic corticosteroids. Its introduction typically proceeds from a 16-dehydro-20-keto steroid intermediate (an α,β-unsaturated ketone).
Copper-Catalyzed Conjugate Addition: The stereoselective introduction of a 16α-methyl group is commonly achieved via a conjugate addition reaction. Organocopper reagents, such as lithium dimethylcuprate (Me₂CuLi), generated in situ from methyllithium (B1224462) and a copper(I) salt, are soft nucleophiles that preferentially add to the β-carbon (C-16) of the enone system. The reaction is typically performed at low temperatures in an ethereal solvent like THF. Subsequent trapping of the resulting enolate with a proton source provides the 16α-methyl-20-keto steroid with high stereoselectivity.
Grignard Reagents: While Grignard reagents (RMgX) are considered hard nucleophiles and tend to add directly to the C-20 carbonyl of a Δ¹⁶-20-keto steroid, their reactivity can be modified. masterorganicchemistry.com In the presence of a catalytic amount of a copper salt, the Grignard reagent can form an organocopper species in situ, promoting the desired 1,4-conjugate addition. strath.ac.uk Alternatively, direct addition of a Grignard reagent to a 16-keto steroid (if available) would also install the methyl group, though controlling the stereochemistry can be more challenging. A tandem semipinacol rearrangement/ketone addition process using a Grignard reagent on a 20S-hydroxy-5α-pregnane-16(17)-epoxide has also been reported as a method to introduce substituents at C-20, indirectly modifying the C16/C17 region. researchgate.net
| Reagent Type | Substrate | Key Features |
| Organocuprate (e.g., Me₂CuLi) | Δ¹⁶-20-Keto Steroid | Stereoselective 1,4-conjugate addition to install 16α-methyl group. |
| Grignard Reagent (e.g., MeMgBr) | Δ¹⁶-20-Keto Steroid (+ Cu(I) catalyst) | Forms organocopper in situ for 1,4-addition. |
| Grignard Reagent (e.g., MeMgBr) | 16-Keto Steroid | Direct 1,2-addition to the C-16 carbonyl. |
The introduction of ester or lactone functionalities at C-16 can be achieved through the oxidation of suitable precursors. A notable route involves the degradation of steroidal sapogenins like tigogenin. This approach can lead to the formation of a (16S,20S)-3β-hydroxy-5α-pregnane-20,16-carbolactone. nih.gov The synthesis involves the opening of the spirostane side chain, followed by oxidation. For example, a hydroxy-amide intermediate can be oxidized using pyridinium (B92312) dichromate (PDC) or a Dess-Martin periodinane to yield an oxo-amide, which can then be cyclized to the desired lactam, a close relative of the lactone. nih.gov The lactone itself can be converted to the target oxo-acid, which exists in equilibrium with its cyclic form. nih.gov
The 16-methylene group (a C-16 exocyclic double bond) is another important structural feature found in potent progestins like Nestorone. The synthesis of 16-methylene-17α-hydroxyprogesterone derivatives often starts from 16-dehydropregnenolone acetate. A key step is the reaction of a 16,17α-epoxy intermediate with a methylide ylide, such as that generated from trimethylsulfonium (B1222738) iodide and a strong base. This reaction opens the epoxide and forms the 16-methylene group while simultaneously introducing a 17α-hydroxyl group. Another approach involves the Simmons-Smith reaction or related cyclopropanation methods on a Δ¹⁵-steroid to form a 15,16-methylene (cyclopropane) ring, which can be considered a saturated analog. google.com
The introduction of a 16-arylidene group (=CH-Ar) is typically accomplished via a condensation reaction between a 16-keto steroid and an aromatic aldehyde. The Knoevenagel condensation is a classic and effective method for this transformation. nih.gov In this reaction, the 16-keto steroid is treated with an aromatic aldehyde in the presence of a weak base catalyst, such as piperidine (B6355638) or an ammonium (B1175870) salt. nih.govmdpi.com The reaction proceeds through the formation of an enolate at C-17, which then attacks the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the thermodynamically stable α,β-unsaturated 16-arylidene-17-keto product. The use of ultrasonic irradiation has been shown to accelerate Knoevenagel condensations in some systems. nih.govresearchgate.net
Formation and Functionalization of A-Ring Unsaturation
The introduction of double bonds within the A-ring of the pregnane nucleus is a critical strategy for modulating the conformation and, consequently, the biological properties of the resulting steroid.
Δ1,4-Diene Formation
The creation of a conjugated Δ1,4-diene system in the A-ring is a common and impactful modification. This structural feature often enhances the potency of corticosteroids. Two primary methods are employed for this transformation:
Dehydrogenation: Direct dehydrogenation can be achieved using various reagents. Selenium dioxide (SeO2) is a classical reagent for this purpose, though it often requires harsh reaction conditions. More modern and milder methods may involve microbial fermentation or the use of specific oxidizing agents in the presence of a suitable catalyst.
Bromination-Dehydrobromination: A widely utilized and often more controllable two-step approach involves the initial bromination of a Δ4-en-3-one system, followed by dehydrobromination. The bromination can be achieved with reagents like N-bromosuccinimide (NBS) or bromine (Br2) in an appropriate solvent. The subsequent elimination of hydrogen bromide is typically induced by a base such as pyridine (B92270) or collidine, leading to the formation of the desired Δ1,4-diene. This method offers good control over the regioselectivity of the unsaturation.
Halogenation at C-6 and C-9 Positions
The introduction of halogen atoms, particularly fluorine, at the C-6 and C-9 positions of the steroid nucleus is a well-established strategy to significantly enhance anti-inflammatory activity and reduce mineralocorticoid side effects.
Fluorination: The introduction of a fluorine atom at the C-9α position is a key structural feature of many potent corticosteroids. This is often achieved via the opening of a 9,11-epoxide with hydrogen fluoride (B91410) (HF). The epoxide, in turn, is typically formed from a Δ9(11)-unsaturated precursor. Fluorination at the C-6α position can be accomplished through various methods, including the reaction of a Δ5-ene with a fluorinating agent like perchloryl fluoride (FClO3) or via addition of HF to a Δ5,6-epoxide.
Strategic Derivatization for Enhanced Academic Study
To facilitate academic research into the mechanisms of action and structure-activity relationships of pregnane derivatives, further modifications of the C-17 and C-21 hydroxyl groups are often necessary. These derivatizations can alter physicochemical properties like solubility and lipophilicity, and can serve as protecting groups during subsequent synthetic steps.
Esterification of C-17 and C-21 Hydroxyl Groups
Esterification of the hydroxyl groups at C-17 and C-21 is a common strategy to create prodrugs or to modulate the pharmacokinetic profile of a compound. google.comnih.govresearchgate.net
Acetates, Valerates, and Dipropionates: The reaction of the parent steroid with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base like pyridine leads to the formation of the corresponding ester. For instance, acetic anhydride is used to form acetates, valeryl chloride for valerates, and propionic anhydride for dipropionates. These esters can exhibit different rates of hydrolysis in vivo, leading to variations in their duration of action.
| Ester Type | Acylating Agent |
| Acetate | Acetic Anhydride |
| Valerate | Valeryl Chloride |
| Dipropionate | Propionic Anhydride |
| Dicyclohexylmethyl carbonate | Dicyclohexylmethyl chloroformiate |
Table 1: Common Acylating Agents for Esterification of C-17 and C-21 Hydroxyl Groups.
Ketalization and Acetonidation of C-17, C-21 Diols
The 17α,21-dihydroxy arrangement readily forms cyclic ketals or acetals, which are valuable as protecting groups and can also confer unique biological properties.
Acetonides: The reaction of a 17,21-diol with acetone (B3395972) in the presence of an acid catalyst (e.g., perchloric acid) yields a cyclic acetonide. This five-membered ring protects the diol functionality during other synthetic manipulations and can be readily removed under acidic conditions. The resulting acetonide derivatives themselves can exhibit significant biological activity.
| Protecting Group | Reagent | Catalyst |
| Acetonide | Acetone | Perchloric Acid |
Table 2: Reagents for the Ketalization of 17,21-Diols.
Heterocyclic Ring Fusions
Fusing a heterocyclic ring to the steroid nucleus is a powerful method for creating novel chemical entities with potentially unique biological profiles. nih.gov
Pyrazole and Isoxazoline (B3343090): The A-ring of a steroidal α,β-unsaturated ketone can react with hydrazine (B178648) to form a pyrazoline, which can then be oxidized to a pyrazole. Similarly, reaction with hydroxylamine (B1172632) can yield an isoxazoline or isoxazole (B147169) derivative. These fused heterocyclic systems dramatically alter the shape and electronic properties of the A-ring.
Oxiranes: Epoxidation of a double bond, for instance at the C-16, C-17 position, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), results in the formation of an oxirane (epoxide) ring. nih.gov These strained three-membered rings are reactive intermediates that can be opened by various nucleophiles to introduce further functionality. nih.gov
| Heterocycle | Key Reagent(s) |
| Pyrazole | Hydrazine, Oxidizing Agent |
| Isoxazoline | Hydroxylamine |
| Oxirane | m-Chloroperoxybenzoic acid (m-CPBA) |
Table 3: Reagents for Heterocyclic Ring Fusions.
Incorporation of Labeling Moieties for Research Probes
The study of 17,21-trihydroxy-16-substituted pregnane derivatives and their biological interactions often necessitates the use of labeled compounds that can act as probes. These probes, which can be radioactive or fluorescent, are indispensable tools for a variety of research applications, including receptor binding assays, metabolic studies, and cellular imaging. The introduction of these labeling moieties requires specific synthetic strategies that preserve the parent molecule's biological activity while allowing for sensitive detection.
Radioactive Labeling
Radioactive isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are commonly incorporated into pregnane derivatives to create radiolabeled probes. These probes offer high sensitivity for quantitative analysis in biological systems.
One specific example is the synthesis of tritium-labeled 21-diazo-9α-fluoro-16α-methyl-21-deoxyprednisolone. This synthesis starts with [1,2(n)-³H]dexamethasone, a 16α-methyl substituted pregnane. The process involves the oxidation of the starting material with cupric acetate and air to yield a 21-aldehyde. This aldehyde is then reacted with hydroxylamine to form the corresponding 21-oxime. Subsequent treatment with chloroamine results in the formation of the desired 21-diazo-9α-fluoro-16α-methyl-21-[1,2(n)-³H]deoxyprednisolone. nih.gov This radiolabeled compound can be used to study glucocorticoid receptors due to its structural similarity to potent corticosteroids.
The general approach to labeling steroids often involves the reduction of unsaturated precursors with tritium gas or the introduction of a ¹⁴C-labeled functional group. nih.gov Commercial services are also available for the custom synthesis of such radiolabeled compounds, offering expertise in developing efficient radiosynthetic pathways and ensuring the final product's purity. moravek.compharmaron.compharmaron.com
Table 1: Examples of Radioactively Labeled 16-Substituted Pregnane Derivatives
| Labeled Compound | Isotope | Precursor | Application |
| 21-diazo-9α-fluoro-16α-methyl-21-deoxy-[1,2(n)-³H]prednisolone | ³H | [1,2(n)-³H]Dexamethasone | Glucocorticoid Receptor Studies |
This table provides an example of a specifically synthesized radiolabeled 16-substituted pregnane derivative for research purposes.
Fluorescent Labeling
Fluorescently labeled pregnane derivatives are powerful tools for visualizing and tracking the localization and dynamics of their corresponding receptors within cells and tissues. These probes are particularly useful in fluorescence microscopy and high-content screening applications.
Dexamethasone (B1670325), a well-known 16α-methyl substituted pregnane, has been successfully labeled with fluorescent dyes. For instance, tetramethylrhodamine-labeled dexamethasone has demonstrated high affinity for the glucocorticoid receptor in cell-free systems and has been used to observe the fluorescent steroid-receptor complex within the cytosol of hepatoma tissue culture cells. thermofisher.com Similarly, fluorescein (B123965) dexamethasone is another valuable probe for investigating the mechanics of glucocorticoid receptor activation. thermofisher.com
The synthesis of these fluorescent probes typically involves conjugating a fluorescent dye to the steroid scaffold. The point of attachment is crucial to ensure that the biological activity of the steroid is not significantly compromised. While detailed synthetic procedures are often proprietary, the general principle involves a reactive derivative of the steroid reacting with an activated fluorescent dye. The resulting fluorescently-labeled steroid can then be used to study receptor binding and cellular uptake. researchgate.net For example, dexamethasone-fluorescein has been used in fluorescence polarization assays to study the binding kinetics of the glucocorticoid receptor. researchgate.net
Table 2: Examples of Fluorescently Labeled 16-Substituted Pregnane Derivatives
| Labeled Compound | Fluorophore | Application |
| Tetramethylrhodamine-labeled dexamethasone | Tetramethylrhodamine | Glucocorticoid Receptor Imaging |
| Dexamethasone Fluorescein | Fluorescein | Glucocorticoid Receptor Activation Studies, Fluorescence Polarization Assays |
This table highlights examples of fluorescently labeled dexamethasone used as research probes.
Biosynthesis and Biotransformation of 17,21 Trihydroxy 16 Substituted Pregnane Derivatives
Endogenous Steroidogenic Pathways and Relevant Enzymes
The endogenous synthesis of steroid hormones, or steroidogenesis, is a highly regulated process that begins with cholesterol and proceeds through a cascade of enzymatic modifications to produce a diverse array of biologically active molecules, including glucocorticoids, mineralocorticoids, and sex hormones. genome.jp Key to this process are specific enzymes that introduce hydroxyl groups at various positions on the pregnane (B1235032) steroid nucleus.
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. nih.gov In the context of pregnane derivatives, two CYP enzymes are of particular importance for the introduction of hydroxyl groups at the 17α and 21 positions.
CYP17A1 for 17α-Hydroxylation: Cytochrome P450 17A1 (CYP17A1), also known as steroid 17α-hydroxylase/17,20-lyase, is a key enzyme in the steroidogenic pathway. wikipedia.org It is responsible for the 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170), converting them into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. ontosight.aitaylorandfrancis.commedlineplus.gov This reaction is a crucial step in the biosynthesis of glucocorticoids, such as cortisol, and is a prerequisite for the production of androgens and estrogens. wikipedia.orgontosight.ai The enzyme utilizes molecular oxygen and NADPH as cofactors to introduce a hydroxyl group at the C17 position of the steroid's D ring. wikipedia.orgontosight.ai The reaction can be summarized as: Progesterone + NADPH + H+ + O2 → 17α-Hydroxyprogesterone + NADP+ + H2O. ontosight.ai
CYP21A2 for 21-Hydroxylation: Cytochrome P450 21A2 (CYP21A2), or steroid 21-hydroxylase, is another vital enzyme in the synthesis of corticosteroids. ontosight.aiwikipedia.org It catalyzes the hydroxylation of progesterone and 17α-hydroxyprogesterone at the C21 position to produce 11-deoxycorticosterone and 11-deoxycortisol, respectively. ontosight.aiwikipedia.orgresearchgate.net These products are precursors for the synthesis of aldosterone (B195564) and cortisol. researchgate.netmedlineplus.gov The reaction catalyzed by CYP21A2 also requires molecular oxygen and NADPH. ontosight.ai The binding of the steroid substrate to CYP21A2 is thought to orient the molecule in such a way that it specifically favors hydroxylation at the C21 position, preventing reactions at other more kinetically favorable sites. nih.gov
Table 1: Key Cytochrome P450 Enzymes in Pregnane Hydroxylation
| Enzyme | Gene | Substrates | Products | Function in Steroidogenesis |
| CYP17A1 | CYP17A1 | Pregnenolone, Progesterone | 17α-Hydroxypregnenolone, 17α-Hydroxyprogesterone | Essential for glucocorticoid and sex hormone synthesis. wikipedia.orgontosight.aimedlineplus.gov |
| CYP21A2 | CYP21A2 | Progesterone, 17α-Hydroxyprogesterone | 11-Deoxycorticosterone, 11-Deoxycortisol | Crucial for the production of cortisol and aldosterone. ontosight.aiwikipedia.orgresearchgate.net |
Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the oxidation and reduction of hydroxysteroids to ketosteroids and vice versa, playing a crucial role in modulating the activity of steroid hormones. nih.gov
20β-Hydroxysteroid Dehydrogenase (20β-HSD): This enzyme is a member of the oxidoreductase family and is involved in the metabolism of 20-ketosteroids and 20-hydroxysteroids. ontosight.ai It catalyzes the interconversion of progesterone to the less active 20β-hydroxyprogesterone, thereby regulating progesterone levels. ontosight.airesearchgate.net This regulation is critical for various physiological processes, including pregnancy. ontosight.airesearchgate.net In some species, 20β-HSD also plays a role in the catabolism of cortisol, contributing to the stress response. nih.gov
The synthesis of 17,21-trihydroxy-16-substituted pregnane derivatives follows a specific sequence of enzymatic reactions, where the product of one enzyme serves as the substrate for the next. The pathway generally begins with the 17α-hydroxylation of progesterone by CYP17A1 to form 17α-hydroxyprogesterone. ontosight.aitaylorandfrancis.commedlineplus.gov This intermediate is then hydroxylated at the C21 position by CYP21A2 to yield 11-deoxycortisol. researchgate.net Further enzymatic modifications, including those at the 16-position, would then occur to produce the final 17,21-trihydroxy-16-substituted pregnane derivative. The metabolism of these compounds can be further influenced by HSDs, such as 20β-HSD, which can convert the 20-keto group to a hydroxyl group, altering the biological activity of the steroid. ontosight.ai
Table 2: Simplified Precursor-Product Relationships in the Synthesis of a 17,21-Dihydroxypregnane
| Precursor | Enzyme | Product |
| Progesterone | CYP17A1 | 17α-Hydroxyprogesterone |
| 17α-Hydroxyprogesterone | CYP21A2 | 11-Deoxycortisol (a 17,21-dihydroxypregnane) |
Microbial and Enzymatic Transformations of Pregnane Derivatives
Beyond endogenous pathways, microorganisms and isolated enzymes offer powerful tools for the structural modification of steroids, including pregnane derivatives. These biocatalytic approaches can achieve high selectivity and are often performed under mild, environmentally friendly conditions. nih.gov
The ability of fungi and bacteria to hydroxylate steroids has been extensively studied and utilized for the production of valuable steroid intermediates. nih.govnih.gov These microorganisms possess a diverse range of cytochrome P450 enzymes and other hydroxylases that can introduce hydroxyl groups at various positions on the steroid nucleus, often with high regio- and stereoselectivity. nih.govresearchgate.net
Fungal Hydroxylation: Various fungal species, such as those from the genera Aspergillus, Cephalosporium, and Isaria, have been shown to hydroxylate pregnane steroids at different positions. nih.govnih.gov For example, Cephalosporium aphidicola can oxidize pregnane to 3β-hydroxypregnane and subsequently to 3β,6β,11α-trihydroxypregnane. nih.gov Strains of Isaria farinosa have demonstrated the ability to hydroxylate progesterone and its derivatives at the 6β, 11α, and 12β positions. nih.gov
Bacterial Hydroxylation: Bacteria, particularly from the phyla Actinobacteria and Proteobacteria, are also known to degrade and modify steroids. nih.gov Bacterial cytochrome P450 enzymes can catalyze the hydroxylation of various steroid substrates. nih.govresearchgate.net For instance, CYP106A2 from Bacillus megaterium can hydroxylate progesterone and related compounds. nih.gov
Biocatalysis offers a versatile platform for a range of chemical transformations beyond hydroxylation, allowing for the targeted functionalization of pregnane derivatives.
Dehydrogenation: Enzymes can be used for the dehydrogenation of steroids, introducing double bonds into the steroid nucleus. For example, cholesterol oxidase can be used for the oxidation and isomerization of a δ(5,7) steroid. nih.gov
Epoxidation: The formation of epoxide rings on the steroid scaffold can be achieved through biocatalysis. researchgate.net Fungal peroxygenases can generate naphthalene (B1677914) epoxides, which can then undergo further chemical reactions. tudelft.nl Epoxide hydrolases are another class of enzymes that can be used for the enantioselective hydrolysis of epoxides, producing chiral diols that are valuable building blocks for synthesis. nih.gov The epoxidation of pregnane dienes can lead to the formation of monoepoxides. researchgate.net
Methylation: The introduction of methyl groups at specific positions can significantly alter the biological activity of a molecule. Methyltransferases, through enzymatic cascades, can be used for the regioselective N-methylation of various heterocyclic compounds, a strategy that could potentially be applied to modified pregnane derivatives. d-nb.infonih.gov
Metabolic Pathways and Metabolite Profiling Studies of 17,21-Trihydroxy-16-Substituted Pregnane Derivatives
The biotransformation of steroid hormones, including synthetic pregnane derivatives, is a complex process orchestrated by a series of enzymatic reactions designed to increase their water solubility and facilitate their excretion from the body. These metabolic pathways are traditionally categorized into Phase I and Phase II reactions. Understanding these pathways is crucial for characterizing the pharmacological and toxicological profiles of these compounds.
Phase I Biotransformations (e.g., Oxidation, Reduction, Hydrolysis)
Phase I metabolism introduces or exposes functional groups on the steroid nucleus, slightly increasing polarity. sigmaaldrich.com These reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. sigmaaldrich.com For 17,21-dihydroxy-16-substituted pregnane derivatives, Phase I biotransformations would likely involve the following reactions:
Oxidation: The hydroxyl groups at positions C17 and C21 are susceptible to oxidation. For instance, the C21-hydroxyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The C17-hydroxyl group, being a tertiary alcohol, is less readily oxidized. Additionally, if the "A" in the compound name refers to a hydroxyl group on the A-ring (e.g., at C3), this group would be a primary target for oxidation to a ketone.
Reduction: Reduction reactions can occur at various sites, depending on the specific structure of the parent compound. For example, if the pregnane derivative contains ketone groups or double bonds in its structure, these can be reduced by enzymes such as hydroxysteroid dehydrogenases (HSDs).
Hydrolysis: While less common for the core steroid structure, hydrolysis can occur if the 16-substituent is an ester or another hydrolyzable group. This reaction would be catalyzed by esterases.
The table below summarizes potential Phase I metabolic reactions for a hypothetical 17,21-dihydroxy-16-substituted pregnane derivative.
| Reaction Type | Enzyme Family | Potential Site of Action | Resulting Functional Group |
| Oxidation | Cytochrome P450 (CYP), Hydroxysteroid Dehydrogenases (HSDs) | C21-OH, A-ring-OH | Aldehyde, Carboxylic Acid, Ketone |
| Reduction | Hydroxysteroid Dehydrogenases (HSDs), Reductases | Ketone groups, C=C double bonds | Hydroxyl group, Saturated C-C bond |
| Hydrolysis | Esterases | 16-substituent (if ester) | Carboxylic acid and alcohol |
Phase II Biotransformations (e.g., Conjugation Reactions like Sulfation, Glucuronidation)
Phase II biotransformations involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. researchgate.netupol.cz This significantly increases water solubility and facilitates excretion. slideshare.net For 17,21-dihydroxy-16-substituted pregnane derivatives, the primary conjugation reactions are glucuronidation and sulfation, targeting the available hydroxyl groups. nih.gov
Glucuronidation: This is a major pathway for steroid metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iq The hydroxyl groups at C17 and C21, as well as any hydroxyl group on the A-ring, are potential sites for the attachment of a glucuronic acid moiety. uomus.edu.iq
Sulfation: This reaction is catalyzed by sulfotransferases (SULTs) and involves the transfer of a sulfonate group to a hydroxyl acceptor. researchgate.net The hydroxyl groups of the pregnane derivative are again the primary targets for sulfation.
The following table details the potential Phase II conjugation reactions.
| Reaction Type | Enzyme Family | Conjugating Agent | Potential Site of Action | Resulting Conjugate |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | C17-OH, C21-OH, A-ring-OH | Glucuronide |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | C17-OH, C21-OH, A-ring-OH | Sulfate |
Identification and Characterization of Novel Metabolites in Biological Systems
The identification of metabolites is a critical step in understanding the complete metabolic fate of a compound. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for metabolite profiling in biological samples such as plasma, urine, and feces. e-century.usresearchgate.net These methods allow for the separation, detection, and structural elucidation of novel metabolites, even at very low concentrations. researchgate.net
For 17,21-dihydroxy-16-substituted pregnane derivatives, a metabolite profiling study would likely reveal a complex mixture of compounds. These would include products of single Phase I or Phase II reactions, as well as metabolites that have undergone sequential biotransformations (e.g., oxidation followed by glucuronidation). The exact metabolic profile can vary depending on factors such as the specific 16-substituent and inter-individual differences in enzyme expression. upol.cz
The table below presents hypothetical novel metabolites that could be identified.
| Parent Compound | Metabolic Reaction(s) | Potential Novel Metabolite |
| A,17,21-Trihydroxy-16-Substituted Pregnane | Oxidation (C21-OH) | A,17-Dihydroxy-16-Substituted-21-oic Pregnane |
| This compound-Substituted Pregnane | Glucuronidation (C21-OH) | A,17-Dihydroxy-16-Substituted Pregnane-21-yl-glucuronide |
| This compound-Substituted Pregnane | Sulfation (A-ring-OH) | 17,21-Dihydroxy-16-Substituted Pregnane-A-yl-sulfate |
| A,17-Dihydroxy-16-Substituted-21-oic Pregnane | Glucuronidation (C17-OH) | A-Hydroxy-16-Substituted-21-oic Pregnane-17-yl-glucuronide |
Structure Activity Relationships and Molecular Interactions of 17,21 Trihydroxy 16 Substituted Pregnane Derivatives
Influence of 16-Substituent Stereochemistry and Chemical Nature on Biological Recognition
The introduction of a substituent at the C-16 position of the pregnane (B1235032) D-ring has been a cornerstone strategy in glucocorticoid design, primarily aimed at reducing or eliminating mineralocorticoid activity. uomustansiriyah.edu.iq The stereochemistry and the chemical nature of this substituent are critical determinants of receptor binding and biological potency.
The orientation of a C-16 methyl group significantly influences biological activity. For instance, dexamethasone (B1670325) (16α-methyl) and betamethasone (B1666872) (16β-methyl) are epimers, yet they exhibit differences in their biological profiles. Studies on murine T-lymphocytes have shown that dexamethasone is more potent than betamethasone at inducing transcriptional activation and apoptosis. nih.gov This suggests that the α-configuration of the methyl group allows for a more favorable interaction within the glucocorticoid receptor (GR) ligand-binding pocket, leading to enhanced modulation of GR-induced transcription. nih.gov
The formation of a cyclic 16α,17α-acetal (a heterocyclic ring) from the corresponding diol is another powerful modification. Budesonide (B1683875), which features an unsymmetrical propyl-methylenedioxy acetal (B89532), demonstrates the importance of the stereochemistry at the new chiral center (C-22). The (22R)-epimer of budesonide exhibits twice the binding affinity for the GR compared to the (22S)-epimer and is 14 times more active than dexamethasone. nih.gov This highlights that specific stereoisomers can achieve a more optimal fit within the receptor, leading to a significant enhancement in affinity and activity. Symmetrical acetals, such as the acetonide in triamcinolone (B434) acetonide, also confer high affinity. nih.gov The introduction of these acetal groups, particularly unsymmetrical ones, has been shown to markedly enhance topical anti-inflammatory potency. nih.gov
Impact of A-Ring Unsaturation and Halogenation on Receptor Binding Affinity
Modifications to the A-ring of the steroid nucleus, particularly the introduction of a double bond between C-1 and C-2 (Δ¹-unsaturation) and halogenation, are fundamental to enhancing glucocorticoid activity. The Δ¹-double bond, which flattens the A-ring, is a feature of potent glucocorticoids like prednisolone (B192156) and dexamethasone. This structural change is often combined with other modifications to maximize potency. uomustansiriyah.edu.iq
Halogenation, especially at the 9α-position, dramatically increases both glucocorticoid and mineralocorticoid activity, possibly through an electron-withdrawing effect on the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq However, when 9α-fluorination is combined with a C-16 substituent, the mineralocorticoid effects are largely eliminated. uomustansiriyah.edu.iq The interplay between these modifications can be complex. For example, the introduction of a 9α-fluoro atom into the (22R)-epimer of budesonide slightly decreased its binding affinity, a contrast to the positive effect typically seen with 16α,17α-acetonides. nih.gov This negative influence was partially reversed by adding a 6α-fluoro group, indicating a complex relationship between A-ring and B-ring substitutions and their collective impact on receptor interaction. nih.gov Despite the slight decrease in binding affinity, these fluorinated derivatives remained significantly more active than dexamethasone. nih.gov
Role of 17-Hydroxyl and 21-Hydroxyl Groups in Ligand-Receptor Interactions
The hydroxyl groups at positions C-17 and C-21 are critical for potent glucocorticoid and mineralocorticoid activity. The 17α-hydroxyl group is considered essential for optimal glucocorticoid potency. uomustansiriyah.edu.iq Both the 17α-OH and 21-OH groups contribute to increased receptor binding affinity, which is associated with a decrease in the lipophilicity of the steroid. nih.gov
Molecular modeling and mutagenesis studies have provided insight into the specific interactions of these hydroxyl groups within the receptor pocket. In the mineralocorticoid receptor (MR), which shares high homology with the GR, the C21-hydroxyl group is anchored by hydrogen bonds with asparagine (Asn770) and threonine (Thr945) residues. embopress.orgresearchgate.net The absence of this 21-hydroxyl group, as seen in precursors like 21-deoxycortisol (B132708), impairs these crucial interactions. embopress.org Similarly, the C-3 ketone is anchored by Gln776 and Arg817, and the C-20 carbonyl group interacts with Cys942. embopress.orgresearchgate.net These interactions stabilize the ligand within the binding pocket and are essential for the conformational changes that lead to receptor activation.
Esterification of the 17α- and 21-hydroxyl groups is a common strategy to modify the pharmacokinetic properties of a steroid. While esterification at the 21-position generally decreases binding affinity compared to the parent alcohol, elongating the ester chain (e.g., from acetate (B1210297) to valerate) can increase both lipophilicity and binding affinity. nih.gov Diesters, with modifications at both C-17 and C-21, often have affinities lower than the 17α-ester but higher than the 21-ester. nih.gov
Effects of Heterocyclic Fusions on Steroid Receptor Binding and Selectivity
Fusing a heterocyclic ring to the steroid nucleus is a highly effective strategy for modulating receptor binding and selectivity. The most prominent examples in this class of compounds are the 16α,17α-acetals, which involve the formation of a dioxolane ring fused to the D-ring of the pregnane skeleton. This modification is present in highly active glucocorticoids such as budesonide, fluocinolone (B42009) acetonide, and triamcinolone acetonide. nih.govnih.govyoutube.com
The formation of this heterocyclic ring structure significantly enhances topical anti-inflammatory activity. nih.gov For instance, budesonide, which has an unsymmetrical acetal, possesses a topical potency at least as high as fluocinolone acetonide but with substantially lower systemic activity, leading to an improved therapeutic ratio. nih.gov The acetal group itself contributes to the high affinity for the glucocorticoid receptor. Studies comparing different acetal structures found that unsymmetrical acetals conferred greater topical potency than the more conventional symmetrical acetonide group found in triamcinolone acetonide, while systemic potencies remained similar. nih.gov The stereochemistry of the acetal, as seen with the C-22 epimers of budesonide, is a critical factor, with the (22R)-epimer being markedly more active than the (22S)-epimer, underscoring the precise structural requirements for optimal receptor fit. nih.gov
Computational Chemistry and Molecular Modeling Studies of Ligand-Receptor Complexes
Computational methods provide powerful tools to investigate the intricacies of ligand-receptor interactions at an atomic level, offering explanations for observed structure-activity relationships and guiding the design of new derivatives.
Docking Simulations and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov Docking studies have been widely used to explore the binding of pregnane derivatives to steroid receptors like the GR, androgen receptor (AR), and pregnane X receptor (PXR). nih.govnih.govnih.gov
These simulations can successfully reproduce the binding modes of known ligands and help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For example, docking studies on the GR have confirmed that strong hydrogen bonds form between the ligand and amino acid residues in the binding site, which is crucial for preserving the integrity of the complex. nih.gov Docking has also been employed as a screening tool to identify novel potential agonists and antagonists from large chemical databases for subsequent in vitro testing. researchgate.net In several studies, docking scores, which estimate binding free energy, have shown a good correlation with experimentally determined binding affinities and biological activities, validating their use in steroid drug discovery. nih.govnipne.ro
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
While docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations have been instrumental in understanding the conformational changes induced by ligand binding. frontiersin.orgacs.org
Upon binding an agonist like dexamethasone, the GR ligand-binding domain (LBD) undergoes a significant conformational change. nih.gov A critical event is the repositioning of helix 12 (H12), which creates a surface known as Activation Function-2 (AF-2), enabling the recruitment of coactivator proteins like TIF2. acs.orgnih.gov MD simulations have explored how different agonists can induce subtle variations in the conformation and dynamics of the LBD and the bound coactivator, which may correlate with their differing efficacies. frontiersin.org These simulations have also been used to study the allosteric communication between the ligand-binding pocket and the cofactor-binding site, identifying key residues and communication pathways that are essential for receptor activation. frontiersin.orguu.nl Furthermore, MD studies can reveal how mutations in the receptor affect the conformational changes induced by ligand binding, providing a molecular explanation for altered receptor function. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For 17,21-trihydroxy-16-substituted pregnane derivatives, QSAR models are instrumental in predicting their therapeutic potency, primarily their anti-inflammatory activity, which is often mediated by their binding affinity to the glucocorticoid receptor (GR). researchgate.net The overarching goal is to develop robust predictive models that can guide the rational design of new, more potent, and selective analogues, thereby optimizing the drug discovery process. nih.gov
The development of a QSAR model for this class of pregnane derivatives follows a structured workflow. It begins with the compilation of a dataset of compounds with well-defined substitutions at the 16-position and their corresponding experimentally determined biological activities (e.g., receptor binding affinity, IC₅₀ values for enzyme inhibition, or anti-inflammatory effect). scialert.net For each molecule in this dataset, a wide array of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its steric, electronic, and hydrophobic characteristics.
A mathematical model is then generated by applying statistical techniques, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, to find the best correlation between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govnih.gov The predictive power and robustness of the resulting QSAR equation are rigorously assessed through internal and external validation procedures. uomustansiriyah.edu.iq
Key Molecular Descriptors and Research Findings
Research into the structure-activity relationships of corticosteroids has consistently shown that the nature of the substituent at the C-16 position is a critical determinant of biological activity. researchgate.net QSAR studies on these and related steroidal molecules have identified several classes of molecular descriptors as being particularly significant.
Electronic Descriptors: These quantify the electronic properties of the substituent, such as its ability to donate or withdraw electrons. Parameters like the Hammett constant (σ) or calculated partial atomic charges are often used. For instance, studies on related steroids have shown that introducing electronegative groups at specific positions can enhance biological activity. nih.gov
Hydrophobic Descriptors: These describe the lipophilicity or water-solubility of the molecule, which affects its absorption, distribution, and ability to cross cell membranes to reach the intracellular glucocorticoid receptor. The most common descriptor is the logarithm of the octanol-water partition coefficient (LogP). QSAR studies have shown a correlation between the lipophilicity and the receptor binding activity of soft corticosteroids. researchgate.net
The following interactive tables illustrate the type of data used in a typical QSAR study for this class of compounds. Table 1 lists representative compounds and their biological activities. Table 2 shows the calculated values for key molecular descriptors that might be used to build the predictive model.
Table 1: Representative 17,21-Trihydroxy-16-Substituted Pregnane Derivatives and Illustrative Biological Activity pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀), a common measure of a compound's potency. Higher values indicate greater potency.
| Compound Name | 16-Position Substituent | Biological Activity (pIC₅₀) |
|---|---|---|
| Triamcinolone Acetonide | 16α-Hydroxy (as acetonide) | 8.5 |
| Dexamethasone | 16α-Methyl | 8.2 |
| Betamethasone | 16β-Methyl | 8.0 |
Table 2: Hypothetical Molecular Descriptors for QSAR Analysis These values are illustrative representations for demonstrating the QSAR concept.
| Compound Name | Molar Refractivity (MR) of Substituent | Electronic Parameter (σ) | Hydrophobicity (LogP) |
|---|---|---|---|
| Triamcinolone Acetonide | 15.5 | 0.25 | 1.9 |
| Dexamethasone | 5.6 | -0.04 | 2.5 |
| Betamethasone | 5.6 | -0.04 | 2.4 |
| Flucinolone Acetonide | 15.5 | 0.25 | 2.1 |
The Predictive QSAR Equation and Model Validation
Through statistical analysis, a QSAR equation is derived. A hypothetical MLR equation for this series might look like:
pIC₅₀ = k₁ (MR) + k₂ (σ) - k₃ (LogP)² + C
In this equation, k₁, k₂, and k₃ are coefficients determined by the regression analysis, which indicate the weight and direction (positive or negative) of each descriptor's influence on the biological activity. A positive coefficient for Molar Refractivity (MR), for example, would suggest that a bulkier substituent at the 16-position is favorable for activity, within the studied range. The (LogP)² term suggests that there is an optimal hydrophobicity, beyond which activity may decrease.
The reliability and predictive accuracy of the QSAR model are paramount and are evaluated using several statistical metrics. uomustansiriyah.edu.iq A robust model will have a high correlation coefficient (r²) for the training set and, more importantly, a high cross-validated correlation coefficient (q²). The external predictive capability is often assessed by an external test set, yielding a predictive r² (pred_r²). nih.gov
Table 3: Statistical Validation of a Representative QSAR Model
| Statistical Parameter | Description | Typical Value |
|---|---|---|
| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.85 |
| q² (Cross-Validated r²) | Measures the internal predictive ability of the model. | > 0.60 |
| pred_r² (External Validation r²) | Measures the model's ability to predict the activity of new, unseen compounds. | > 0.60 |
| F-statistic | Indicates the statistical significance of the regression model. | High value |
A successfully validated QSAR model serves as a powerful predictive tool. It allows researchers to estimate the biological activity of novel, yet-to-be-synthesized 17,21-trihydroxy-16-substituted pregnane derivatives by simply calculating their molecular descriptors and inputting them into the QSAR equation. This predictive capability enables the prioritization of synthetic efforts toward candidates with the highest predicted potency, thereby accelerating the discovery of improved therapeutic agents.
Advanced Analytical Methodologies for 17,21 Trihydroxy 16 Substituted Pregnane Derivatives Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the intricate molecular architecture of pregnane (B1235032) derivatives. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic molecules, including complex steroids like 17,21-trihydroxy-16-substituted pregnane derivatives.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) are fundamental for assigning protons to specific positions in the steroid nucleus and its side chains. For instance, the signals for the hydroxyl protons at C-21 and the protons on the substituted 16-position are characteristic features.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it possible to identify the carbon framework and the presence of functional groups like ketones (C-3, C-20) and hydroxyl-bearing carbons (C-17, C-21). researchgate.net The substitution at the C-16 position significantly influences the chemical shifts of neighboring carbons (C-15, C-17, C-13, C-20), which is a key diagnostic feature. researchgate.net
2D NMR: Two-dimensional NMR techniques are indispensable for establishing connectivity and stereochemistry.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded hydrogen atoms through the steroid rings.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of ¹H signals to their corresponding ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, especially around quaternary carbons like C-10, C-13, and C-17.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, regardless of whether they are bonded. This is paramount for determining the relative stereochemistry of the molecule, such as the orientation of the C-16 substituent (α or β) and the conformation of the D-ring. nih.gov For example, a NOESY correlation between the proton at C-16 and the methyl protons at C-18 or C-21 can definitively establish their spatial relationship. nih.govjst.go.jp
A study on (16S,20S)-3β-hydroxy-5α-pregnane-20,16-carbolactam, a related pregnane derivative, demonstrated the power of these techniques. The differential NOE and ROESY spectra showed a strong correlation between 17-H and 16-H, confirming their configuration. nih.gov
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 16-H | 4.02 | m | |
| 17-H | 1.82 | dd | |
| 20-H | 2.34 | m | |
| 21-CH₃ | 1.21 | d | 7.5 |
| 18-CH₃ | 0.75 | s | |
| 19-CH₃ | 0.80 | s | |
| Table 1: Exemplary ¹H NMR data for a pregnane derivative, illustrating typical chemical shifts and multiplicities used in structural assignment. Data sourced from a study on a (16S,20S)-3β-hydroxy-5α-pregnane-20,16-carbolactam. nih.gov |
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Mass Spectrometry (MS): Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺) of the pregnane derivatives. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent compound, a critical step in its identification. nih.gov
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides a structural fingerprint of the molecule. The fragmentation pattern of 17,21-trihydroxy-16-substituted pregnanes is characteristic, often involving the loss of water molecules from the hydroxyl groups and cleavage of the C17-C20 bond. plos.orgresearchgate.net This detailed structural information is invaluable for distinguishing between isomers.
When coupled with liquid chromatography (LC), LC-MS/MS becomes a powerful platform for quantification. researchgate.net By using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where specific parent-to-product ion transitions are monitored, exceptional selectivity and sensitivity can be achieved. researchgate.net This allows for the accurate measurement of these steroids in complex biological matrices, even at femtomolar concentrations. researchgate.net The development of LC-MS/MS methods has significantly improved the ability to analyze steroid profiles, for example, by replacing less specific immunoassay methods for compounds like 17-hydroxyprogesterone. nih.gov
| Analytical Technique | Application | Key Findings/Capabilities |
| LC-MS/MS | Quantification of Progesterone (B1679170) Metabolites | Enables detection and quantification with femtomolar sensitivity in a single run without derivatization. researchgate.net |
| HRMS | Elemental Composition | Calculation of the precise molecular formula from accurate mass measurements (e.g., C₂₂H₃₃NO₄). nih.gov |
| Scheduled MRM | Increased Sensitivity | An algorithm that maximizes dwell time for each transition, significantly boosting the signal-to-noise ratio for low-level analytes. researchgate.net |
| Table 2: Summary of mass spectrometry techniques and their applications in the analysis of pregnane derivatives. |
While less structurally informative than NMR or MS, IR and UV-Vis spectroscopy provide rapid and valuable confirmation of key functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying characteristic functional groups. For 17,21-trihydroxy-16-substituted pregnane derivatives, key absorption bands include:
A broad O-H stretching band around 3400 cm⁻¹ for the hydroxyl groups.
C-H stretching bands just below 3000 cm⁻¹.
A strong C=O stretching band around 1700-1725 cm⁻¹ for the C-20 ketone and around 1660 cm⁻¹ for an α,β-unsaturated ketone at C-3 (if present). nih.govnih.gov
C-O stretching bands in the 1000-1200 cm⁻¹ region. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify chromophores, which are parts of a molecule that absorb UV or visible light. For pregnane derivatives, the most common chromophore is the α,β-unsaturated ketone system in the A-ring (pregna-4-ene-3-one or pregna-1,4-diene-3-one), which typically shows a strong absorption maximum (λ_max) around 240 nm. jst.go.jp The presence and position of this absorption band can confirm the structure of the A-ring.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is an essential technique for investigating the stereochemistry of chiral molecules, including the absolute configuration and conformational properties of steroids. nih.gov
For a molecule to be CD-active, it must be chiral and contain a chromophore. In pregnane derivatives, the carbonyl groups (C-3 and C-20) and any unsaturated systems serve as chromophores. The sign (positive or negative) and intensity of the CD signal, known as the Cotton effect, are highly sensitive to the stereochemical environment around the chromophore. nih.gov
By applying empirical rules, such as the Octant Rule for ketones, the observed Cotton effect can be correlated with the absolute configuration of the steroid. For example, the stereochemistry at C-16 and C-17 creates a specific chiral environment around the C-20 ketone, resulting in a characteristic CD spectrum that can help assign the configuration at these centers. unipi.it Comparing the experimental CD spectrum with theoretically calculated spectra for possible stereoisomers is a powerful approach for unambiguous stereochemical assignment. jst.go.jp
Chromatographic Separation and Quantification Methods
Chromatography is fundamental for separating individual pregnane derivatives from complex mixtures and for their quantification. The choice of method depends on the volatility and polarity of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. phcog.com Due to the low volatility of polyhydroxylated steroids, derivatization is typically required prior to GC analysis. This process replaces the polar hydroxyl groups with nonpolar, thermally stable groups, such as trimethylsilyl (B98337) (TMS) ethers or oxime-TMS derivatives.
The derivatized steroids are then separated on a capillary GC column based on their boiling points and interactions with the column's stationary phase. nih.gov The separated components enter the mass spectrometer, which provides both identification based on the mass spectrum and quantification based on signal intensity. nih.gov
GC-MS offers excellent chromatographic resolution and produces highly detailed mass spectra with reproducible fragmentation patterns that are compiled in extensive libraries (e.g., NIST), facilitating confident compound identification. phcog.com The technique has been widely used for comprehensive steroid profiling in various biological fluids, providing quantitative data on dozens of steroid metabolites, including pregnane derivatives, in a single analysis. nih.gov
| Compound Class | Derivatization Agent | Purpose of Derivatization |
| Hydroxysteroids | BSTFA + TMCS | Forms volatile and thermally stable trimethylsilyl (TMS) ethers. |
| Ketosteroids | Hydroxylamine (B1172632) Hydrochloride | Forms oxime derivatives to protect the keto group. |
| Hydroxy/Keto Steroids | Methoxyamine Hydrochloride + MSTFA | Forms methoxime-trimethylsilyl (MO-TMS) derivatives for comprehensive profiling. |
| Table 3: Common derivatization strategies for the GC-MS analysis of pregnane steroids. These reactions increase volatility and improve chromatographic performance. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the detection and quantification of steroids, including pregnane derivatives, within complex biological matrices. Its superior specificity and sensitivity make it indispensable for metabolomic profiling and pharmacokinetic studies.
LC-MS/MS methods have been developed for the simultaneous analysis of a wide array of steroids from minimal sample volumes, such as 150 µL of serum. nih.gov This is particularly advantageous in research settings where sample availability is limited. For instance, a comprehensive LC-MS/MS steroid profile can simultaneously quantify glucocorticoids, mineralocorticoids, androgens, and Δ5-steroids, providing a detailed snapshot of steroid metabolism. nih.gov In a study of follicular fluid, an untargeted metabolomic approach using LC-MS/MS successfully identified and quantified numerous metabolites, including 17,21-dihydroxypregnenolone, highlighting the technique's power in discovering potential biomarkers and understanding the metabolic milieu.
The core strength of LC-MS/MS lies in its ability to differentiate between structurally similar steroid isomers, a common challenge with less specific methods like immunoassays which can suffer from cross-reactivity. nih.gov For example, methods have been optimized to resolve and accurately quantify progesterone and over 16 of its metabolites in a single chromatographic run, achieving femtomolar sensitivity. frontiersin.org This level of detail is crucial for understanding the intricate biotransformation pathways of pregnane derivatives. The use of scheduled multiple reaction monitoring (MRM) algorithms further enhances sensitivity, allowing for the precise quantification of low-abundance metabolites. frontiersin.org
Table 1: Steroids Quantifiable by LC-MS/MS in Complex Biological Samples
| Steroid Class | Example Compounds | Biological Matrix | Key Advantage |
|---|---|---|---|
| Glucocorticoids | Cortisol, Cortisone (B1669442), 11-Deoxycortisol | Serum, Follicular Fluid | High specificity and multiplexing capability. nih.gov |
| Mineralocorticoids | Aldosterone (B195564), 21-Deoxycorticosterone | Serum | Accurate quantification without derivatization. nih.govfrontiersin.org |
| Progestins | Progesterone, 17-Hydroxyprogesterone | Serum, Cell Culture Media | Distinguishes from cross-reactive metabolites. nih.govfrontiersin.org |
| Androgens | Testosterone, Androstenedione | Serum | Simultaneous analysis with other steroid classes. nih.gov |
| Pregnane Derivatives | 17,21-Dihydroxypregnenolone | Follicular Fluid | Identification in untargeted metabolomic screens. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized pregnane derivatives and for quantifying their concentration in various formulations. As a robust and reliable method, it is widely used in quality control and for the validation of analytical standards.
Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose. A typical RP-HPLC method involves a C18 column and a mobile phase, often a mixture of acetonitrile (B52724) and water, to achieve separation based on the hydrophobicity of the analytes. nih.gov Detection is commonly performed using a UV detector set to a wavelength where the pregnane derivative exhibits maximum absorbance. nih.gov
Method validation is a critical aspect of using HPLC for quantification, performed according to international guidelines such as those from the International Council for Harmonisation (ICH). nih.gov This process ensures the method is fit for its intended purpose by evaluating parameters such as:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: A proportional relationship between the detector response and the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
For example, a validated RP-HPLC method for the steroid levonorgestrel (B1675169) demonstrated excellent linearity, precision (with a relative standard deviation of less than 2%), and recovery (99.78–100.0%), confirming its suitability for routine quality control analysis of the final product. nih.gov Such methods are essential for ensuring the identity, strength, and purity of pregnane derivatives used in research.
Isotopic Labeling Strategies for Biosynthetic and Metabolic Studies
Isotopic labeling is a powerful strategy that involves introducing atoms with a non-standard number of neutrons (stable or radioactive isotopes) into a molecule of interest. This "tagged" molecule can then be traced as it moves through a biological system, providing unparalleled insights into metabolic pathways, precursor-product relationships, and reaction kinetics.
Deuterium (B1214612) (2H) Labeling for Tracing Metabolic Pathways
Deuterium (2H), a stable isotope of hydrogen, is an invaluable tool for tracing the metabolic fate of pregnane derivatives. Because of the low natural abundance of deuterium, its incorporation into a steroid molecule creates a distinct mass signature that can be easily detected by mass spectrometry. acs.org
In metabolic studies, a deuterium-labeled pregnane derivative is administered to an in vitro or in vivo system. Metabolites are then extracted and analyzed, typically by GC-MS or LC-MS/MS. The presence of the deuterium label in downstream molecules confirms that they are metabolites of the administered compound. This approach has been successfully used to study the metabolism of various steroids, including pregnenolone (B344588) and progesterone. nih.gov For example, specific syntheses have been developed to introduce deuterium atoms at precise locations on the steroid scaffold, such as the synthesis of deuterium-labeled pregnanolone (B1679072) and pregnanediol (B26743) sulphates, to facilitate detailed metabolic investigations. nih.gov This site-specific labeling allows researchers to probe specific enzymatic reactions, such as reductions and hydroxylations.
Carbon-13 (13C) and Carbon-14 (B1195169) (14C) Labeling for Metabolic Flux Analysis
Carbon-13 (13C), a stable isotope, and Carbon-14 (14C), a radioactive isotope, are used to perform metabolic flux analysis (MFA). This advanced technique quantifies the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov In a typical 13C-MFA experiment, a biological system (e.g., cell culture) is supplied with a 13C-labeled substrate, such as [U-13C]glucose, where all carbon atoms are 13C. nih.gov
As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites, including the precursors for steroid biosynthesis. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) in key metabolites like amino acids or steroid precursors, researchers can computationally deduce the activity of different metabolic pathways. nih.govnih.gov This approach provides a quantitative map of cellular metabolism, revealing how carbon from primary nutrients flows through the network to synthesize complex molecules like pregnane derivatives. researchgate.net While often applied to central carbon metabolism, the principles of MFA are directly applicable to elucidating the biosynthetic pathways and identifying potential metabolic bottlenecks in the production of specific steroids. nih.gov
Tritium (B154650) (3H) Labeling for Receptor Binding Assays and Metabolic Studies
Tritium (3H) is a radioactive isotope of hydrogen that is widely used in pharmacological research due to its utility in receptor binding assays. To perform these assays, a pregnane derivative is synthesized in a tritiated form, creating a radioligand.
The primary application of tritium-labeled ligands is in radioligand binding assays, which provide quantitative data on ligand-receptor interactions. nih.gov These experiments, which include saturation and competition studies, allow for the determination of key parameters:
K_D (Dissociation Constant): A measure of the affinity of the radioligand for its receptor.
B_max (Maximum Binding Capacity): The total concentration of receptors in the sample.
K_i (Inhibition Constant): A measure of the affinity of an unlabeled competitor compound for the receptor.
This methodology is the gold standard for characterizing the pharmacology of new compounds and for screening compound libraries for receptor interactions. ethz.ch For example, tritium-labeled agonists have been instrumental in studying adenosine (B11128) A2B receptors, helping to characterize the affinities of various ligands for the high-affinity state of the receptor. nih.gov The same principles are applied to study the interaction of 16-substituted pregnane derivatives with their target nuclear receptors.
Bioanalytical Assays for Compound Detection and Activity Assessment (excluding clinical)
Beyond the chromatographic and isotopic methods used for quantification and metabolic tracing, a range of bioanalytical assays are employed to detect pregnane derivatives and assess their biological activity at the cellular and molecular level. These in vitro assays are critical for preclinical research and mechanism-of-action studies.
Receptor Activation Assays: These are cell-based reporter gene assays designed to measure the ability of a compound to activate a specific nuclear receptor, such as the pregnane X receptor (PXR) or glucocorticoid receptor (GR). nih.gov In these systems, cells are engineered to contain a plasmid with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the receptor of interest. When a pregnane derivative binds to and activates the receptor, it drives the expression of the reporter gene, producing a measurable signal (e.g., light) that is proportional to the compound's activity. The AR CALUX® bioassay, which measures androgen receptor activation, is another example of this technology being used to detect the biological activity of steroids. mdpi.com
Receptor Binding Assays: As described in section 5.3.3, competitive radioligand binding assays using tritium-labeled steroids are a fundamental tool for directly measuring the affinity of a new pregnane derivative for its target receptor. nih.gov These assays are crucial for establishing structure-activity relationships and for confirming that a compound engages its intended molecular target.
Table 2: Key Bioanalytical Assays for Pregnane Derivative Research
| Assay Type | Principle | Primary Endpoint | Example Application |
|---|---|---|---|
| Receptor Activation Assay (e.g., PXR) | Ligand-induced activation of a nuclear receptor drives reporter gene expression. nih.gov | EC50 (potency), Emax (efficacy) | Screening for agonists/antagonists of the Pregnane X Receptor. nih.gov |
| Steroidogenesis Assay (e.g., H295R cells) | Measures changes in steroid hormone production by cells after compound treatment. nih.gov | Alterations in steroid profiles (e.g., cortisol, androgens). nih.gov | Identifying inhibitors or inducers of key steroidogenic enzymes. nih.gov |
| Competitive Radioligand Binding | Unlabeled compound competes with a radiolabeled ligand for receptor binding sites. nih.gov | Ki (binding affinity). nih.gov | Determining the binding affinity of a new derivative to the glucocorticoid receptor. |
| Immunoassay (e.g., RIA, ELISA) | Uses antibodies to detect and quantify a specific steroid. nih.gov | Concentration | Used as a comparative or high-throughput screening method for detection. nih.gov |
Receptor Binding Assays for Affinity and Selectivity
Receptor binding assays are fundamental in determining the affinity and selectivity of 17,21-dihydroxy-16-substituted pregnane derivatives for their target nuclear receptors, primarily the glucocorticoid receptor (GR). These assays typically involve incubating a radiolabeled ligand with a source of the receptor, such as tissue homogenates or purified receptor preparations, in the presence and absence of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its binding affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).
The selectivity of a compound is determined by comparing its affinity for the target receptor (e.g., GR) with its affinity for other steroid hormone receptors, such as the mineralocorticoid receptor (MR), progesterone receptor (PR), and androgen receptor (AR). A higher ratio of affinity for the GR over other receptors indicates greater selectivity, which is a desirable characteristic for minimizing off-target effects.
Detailed Research Findings:
Budesonide (B1683875), a prominent 17,21-dihydroxy-16-substituted pregnane derivative, exhibits a high binding affinity for the glucocorticoid receptor. abcam.compatsnap.com Studies using human lung tissue have determined the equilibrium dissociation constant (KD) of budesonide to be 1.32 nmol/l, with a relative receptor affinity of 855 when compared to dexamethasone (B1670325) (standard reference at 100). nih.gov The half-life of the budesonide-receptor complex has been measured at 4.6 hours. nih.gov In comparison, fluticasone (B1203827) furoate, another inhaled corticosteroid, demonstrates an even higher relative binding affinity of 2989, followed by mometasone (B142194) furoate at 2100, and fluticasone propionate (B1217596) at 1775. researchgate.net Triamcinolone (B434) acetonide shows a relative binding affinity of 233. researchgate.net
The high affinity of budesonide for the GR is a key factor in its potent anti-inflammatory activity. patsnap.com This strong binding initiates a cascade of molecular events, including the dissociation of chaperone proteins and the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression. patsnap.com
The following table summarizes the relative receptor binding affinities (RRAs) of several inhaled and intranasal corticosteroids for the glucocorticoid receptor, with dexamethasone as the reference standard.
| Compound | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone (RRA = 100) |
| Fluticasone Furoate | 2989 researchgate.net |
| Mometasone Furoate | 2100 researchgate.net |
| Fluticasone Propionate | 1775 researchgate.net |
| Beclomethasone-17-monopropionate | 1345 researchgate.net |
| Budesonide | 935 researchgate.net |
| Triamcinolone Acetonide | 233 researchgate.net |
| Flunisolide | 190 researchgate.net |
| Beclomethasone Dipropionate | 53 researchgate.net |
This table is interactive. You can sort the data by clicking on the column headers.
Cell-Based Reporter Gene Assays for Receptor Activation
Cell-based reporter gene assays are powerful tools for assessing the functional activity of 17,21-dihydroxy-16-substituted pregnane derivatives at the cellular level. These assays utilize genetically engineered cell lines that contain a reporter gene (e.g., luciferase or β-galactosidase) under the transcriptional control of a hormone response element (HRE). When the compound binds to and activates its cognate receptor within the cell, the receptor-ligand complex binds to the HRE, driving the expression of the reporter gene. The resulting signal, such as light emission from luciferase activity, is proportional to the degree of receptor activation.
These assays provide a quantitative measure of the compound's potency and efficacy as an agonist or antagonist of the receptor. They are particularly useful for high-throughput screening of large compound libraries and for characterizing the functional consequences of receptor binding.
Detailed Research Findings:
Reporter gene assays have been instrumental in characterizing the in vivo effects of budesonide. In a study involving healthy male volunteers, inhalation of budesonide led to the induction of numerous genes in the airways. nih.gov Microarray analysis identified 46 genes that were upregulated by at least twofold. nih.gov A significant portion of these genes are involved in the negative regulation of transcription and gene expression, consistent with the anti-inflammatory actions of glucocorticoids. nih.gov Gene ontology analysis revealed that many of the induced genes are transcriptional regulators, receptors, and signaling molecules. nih.gov
These assays can also be designed to study the activation of specific signaling pathways. For example, T-cell activation bioassays often use a Jurkat T-cell line engineered with a luciferase reporter driven by the nuclear factor of activated T-cells (NFAT) response element or the IL-2 promoter. promega.compromega.com Activation of the T-cell receptor (TCR) leads to the expression of the reporter gene, providing a readout for T-cell activation. promega.compromega.com Such systems can be adapted to study the effects of corticosteroids on immune cell signaling.
The table below provides examples of reporter gene assays used to study the activity of compounds acting on nuclear receptors and related signaling pathways.
| Assay Type | Cell Line | Reporter System | Measured Endpoint | Application |
| Glucocorticoid Receptor Activation | Various (e.g., HEK293, HeLa) | Luciferase gene driven by a Glucocorticoid Response Element (GRE) | Luminescence | Quantifying the potency and efficacy of GR agonists/antagonists. |
| T-Cell Activation (NFAT) | Jurkat T-cells | Luciferase gene driven by a Nuclear Factor of Activated T-cells (NFAT) response element | Luminescence | Measuring the activation of the TCR/CD3 signaling pathway. promega.compromega.com |
| T-Cell Activation (IL-2) | Jurkat T-cells | Luciferase gene driven by the IL-2 promoter | Luminescence | Assessing co-stimulatory pathways in T-cell activation. promega.compromega.com |
This table is interactive. You can sort the data by clicking on the column headers.
Emerging Research Directions and Future Perspectives on 17,21 Trihydroxy 16 Substituted Pregnane Derivatives
Novel and Sustainable Synthetic Strategies (e.g., Green Chemistry Principles)
The chemical synthesis of complex steroid molecules has traditionally involved multi-step processes with significant environmental footprints. In response, the principles of green chemistry are increasingly being adopted to develop more sustainable and efficient synthetic routes. nih.govnih.gov These strategies focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances. nih.gov
Key green chemistry approaches being explored for the synthesis of steroid derivatives include:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov
Ultrasonication: The use of ultrasound can enhance reaction rates and efficiency. nih.gov
Biocatalysis: Employing enzymes as catalysts offers high selectivity and milder reaction conditions, reducing the need for protecting groups and harsh reagents. nih.gov
Solvent-Free or Green Solvents: Replacing traditional organic solvents with water or other environmentally benign alternatives is a core principle of green chemistry. researchgate.net Research has demonstrated the feasibility of conducting key synthetic steps, such as the formation of dipyrromethanes (precursors to larger porphyrin-like structures), in aqueous environments. researchgate.net
These sustainable methods are not only environmentally conscious but can also lead to more cost-effective and streamlined manufacturing processes for these valuable compounds. nih.gov
Discovery and Characterization of Undiscovered Biotransformation Pathways
The metabolism of steroid derivatives within the body is a complex process involving numerous enzymatic pathways. Understanding these biotransformation routes is crucial for predicting a compound's pharmacokinetic profile and identifying potential active or inactive metabolites. While the major metabolic pathways for many corticosteroids are known, researchers are actively seeking to discover and characterize previously unknown biotransformation pathways.
This research often involves:
In vitro studies: Using liver microsomes, hepatocytes, and other cellular systems to identify metabolites formed by specific enzymes.
In vivo studies: Analyzing metabolites in animal models to understand the complete metabolic fate of a compound.
Advanced Analytical Techniques: Employing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and structurally elucidate novel metabolites.
Advanced Structural Biology of Steroid-Protein Interactions (e.g., Co-crystallography, Cryo-EM)
The biological effects of 17,21-dihydroxy-16-substituted pregnane (B1235032) derivatives are mediated through their interaction with specific protein receptors. Elucidating the three-dimensional structure of these steroid-protein complexes is fundamental to understanding their mechanism of action and for the rational design of new drugs with improved affinity and selectivity.
Historically, X-ray crystallography has been the primary tool for determining the structures of steroid-protein complexes, providing detailed "snapshots" of these interactions. nih.gov This technique has been instrumental in revealing the structural basis of steroid binding to nuclear receptors and enzymes involved in steroid metabolism. nih.gov
More recently, cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique. nih.govbiofisica.info Cryo-EM is particularly advantageous for studying large, flexible, or membrane-bound protein complexes that are often challenging to crystallize. nih.govbiofisica.infonrel.gov This method has the potential to provide insights into the dynamic behavior of these macromolecules in a near-native state. nih.govyoutube.com The integration of data from both X-ray crystallography and cryo-EM, along with other techniques like NMR, is driving a new era of integrative structural biology. nrel.gov
| Technique | Advantages | Limitations | Application to Steroid-Protein Interactions |
| X-ray Crystallography | High, often atomic, resolution. | Requires well-ordered crystals, which can be difficult to obtain for large or flexible complexes. biofisica.info | Provides detailed static structures of steroid-receptor binding pockets. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Can study large and flexible complexes without the need for crystallization. nih.govbiofisica.info Can capture multiple conformational states. biofisica.info | Historically lower resolution than X-ray crystallography, though this is rapidly improving. nih.govnrel.gov | Elucidating the structure of large, dynamic steroid receptor complexes, including interactions with other proteins and DNA. nih.gov |
Development of Targeted Probes and Imaging Agents for Receptor Localization
Visualizing the location and density of steroid receptors in living tissues is a powerful tool for both basic research and clinical diagnostics. To this end, researchers are developing targeted probes and imaging agents based on 17,21-dihydroxy-16-substituted pregnane derivatives. These agents are designed to bind specifically to their target receptors and can be labeled with a reporter molecule, such as a radionuclide for positron emission tomography (PET) or a fluorescent tag for microscopy.
The development of these imaging agents faces several challenges, including the need for high binding affinity and selectivity for the target receptor, as well as low non-specific binding. nih.govnih.gov
Current research in this area includes:
PET Radiotracers: Several steroid derivatives have been labeled with positron-emitting isotopes, such as fluorine-18, to create PET imaging agents. nih.govillinois.edu These radiotracers have shown promise in preclinical and clinical studies for imaging steroid receptor expression in cancers, which can help in predicting response to hormonal therapies. nih.govnih.govbenthamscience.com
MRI Contrast Agents: Researchers have synthesized gadolinium (Gd(III))-chelated steroids that act as targeted contrast agents for magnetic resonance imaging (MRI). technologypublisher.com These agents are designed to be cell-permeable and can be used to visualize tissues expressing the target steroid receptor. technologypublisher.com
Fluorescent Probes: Attaching a fluorescent molecule to a steroid derivative allows for the direct visualization of receptor localization within cells and tissues using fluorescence microscopy.
| Imaging Modality | Probe Type | Example Application | Key Features |
| Positron Emission Tomography (PET) | Radiolabeled Steroid Derivatives (e.g., with 18F) | Imaging progesterone (B1679170) receptor status in breast cancer. nih.govnih.gov | Non-invasive, quantitative assessment of receptor expression in vivo. nih.gov |
| Magnetic Resonance Imaging (MRI) | Gadolinium-Chelated Steroids | Diagnosis and monitoring of steroid-related diseases like breast and prostate cancer. technologypublisher.com | Provides high-resolution anatomical images with enhanced contrast in receptor-positive tissues. technologypublisher.com |
Applications in Preclinical Drug Discovery Based on Novel Mechanisms of Action (excluding clinical trials)
While the primary mechanism of action for many corticosteroids is well-established, preclinical research continues to uncover novel therapeutic applications and mechanisms. This exploratory phase of drug discovery is crucial for identifying new disease targets and developing next-generation therapies. wordpress.com
One area of interest is the development of "dissociated" glucocorticoids. These compounds are designed to separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) of traditional glucocorticoids. Preclinical studies are investigating the potential of such compounds to offer a better safety profile.
Furthermore, high-throughput screening of existing steroid libraries against new biological targets is an ongoing effort. For instance, benzatropine, a compound with a different primary indication, was identified through such screening as a potential agent for promoting remyelination in preclinical models of multiple sclerosis. wikipedia.org This highlights the potential for discovering new applications for well-characterized steroid scaffolds.
Preclinical research also explores the potential of steroid derivatives in areas beyond inflammation, such as neuroprotection and cancer therapy, based on newly identified molecular pathways. These studies often involve cell culture experiments and animal models to establish proof-of-concept before any consideration for clinical development. The psychedelic drug 25B-NBOMe, for example, has been studied in rodents to understand its effects on neurotransmitter systems, which could inform the development of novel therapeutics targeting these pathways. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
